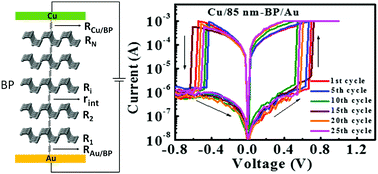Thickness-dependent resistive switching in black phosphorus CBRAM†
Journal of Materials Chemistry C Pub Date: 2019-01-04 DOI: 10.1039/C8TC04538K
Abstract
The main challenge encountered by most 2D materials for their use in non-volatile memory technology is their low Ron/off ratio. Recently, black phosphorus (BP), an emerging 2D layered material has replaced transition metal dichalcogenides (TMDS) due to its unique electronic properties. In this paper, we have investigated the resistive switching behavior of BP Conductive Bridge Random Access Memory (CBRAM), in which resistive switching is driven by the formation of a metallic (Cu) filament and the active layer is solely composed of BP thin films. The on/off ratio is controlled by using different thicknesses of BP. It is notably found that the Ron/off ratio has a strong dependence on the thickness of BP. Thicker BP devices showed stable bipolar switching with a low operating voltage of 0.6 eV ± 0.1 V and an Ron/off of 104. The main hindrance to commercial applications of BP devices is that the BP films are susceptible to degradation on exposure to ambient conditions. To make these BP devices environmentally stable, we have utilized the strategy of growing native oxide on thicker BP devices as a protective layer by utilizing deep ultra violet light and elucidated an improved Ron/off up to 105. To the best of our knowledge, here, we report for the first time the resistive switching characteristics of BP CBRAM.


Recommended Literature
- [1] Levels of synthetic musk compounds in municipal wastewater for potential estimation of biota exposure in receiving waters
- [2] 3D hierarchical anatase TiO2 superstructures constructed by “nanobricks” built nanosheets with exposed {001} facets: facile synthesis, formation mechanism and superior photocatalytic activity†
- [3] The scale-up of continuous biphasic liquid/liquid reactions under super-heating conditions: methodology and reactor design†
- [4] Front cover
- [5] Glassy carbon microelectrode arrays enable voltage-peak separated simultaneous detection of dopamine and serotonin using fast scan cyclic voltammetry†
- [6] Towards high-yield lignin monomer production
- [7] Interaction effects and superconductivity signatures in twisted double-bilayer WSe2†
- [8] Conformational preferences of aza-proline residues and their impact on the relative stability of polyproline structures†
- [9] Anodic chronopotentiometry of nitrite ions at oxidised platinum electrodes in molten equimolar NaNO3–KNO2
- [10] The effect of different ligand substituents on the chemistry of a zinc–pyrazole anion host†










